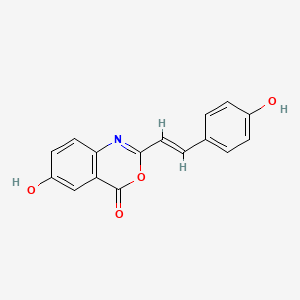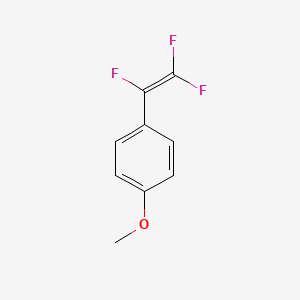![molecular formula C52H98O5 B14436005 Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate CAS No. 80234-90-8](/img/structure/B14436005.png)
Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the oxabicycloheptane family, which is known for its diverse chemical properties and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate typically involves a multi-step process. One common method includes the reaction of cyclohexene oxide with a suitable dicarboxylic acid derivative under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: Shares the bicyclic structure but lacks the dicarboxylate groups.
Cyclohexene oxide: A simpler epoxide with similar reactivity but different structural features.
1,2-Epoxycyclohexane: Another epoxide with a similar ring structure but different functional groups.
Uniqueness
Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate is unique due to its specific combination of a bicyclic structure and dicarboxylate groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
80234-90-8 |
|---|---|
Molecular Formula |
C52H98O5 |
Molecular Weight |
803.3 g/mol |
IUPAC Name |
didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate |
InChI |
InChI=1S/C52H98O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-55-51(53)47-45-49-50(57-49)46-48(47)52(54)56-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h47-50H,3-46H2,1-2H3 |
InChI Key |
WDMBBWVCRAKTNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1CC2C(O2)CC1C(=O)OCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




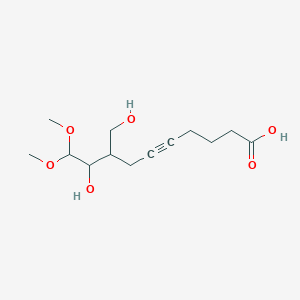
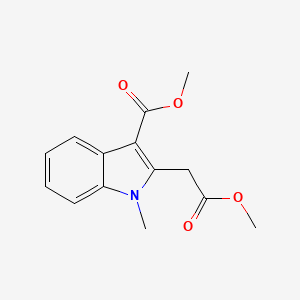

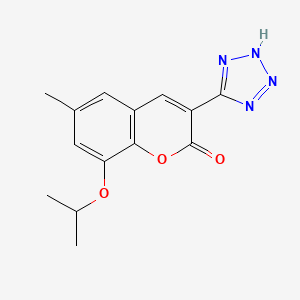
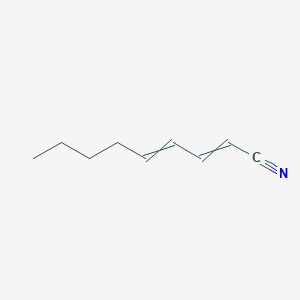

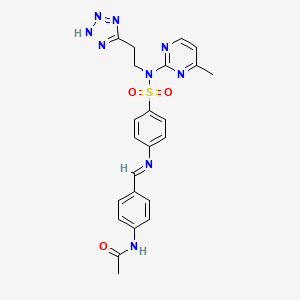
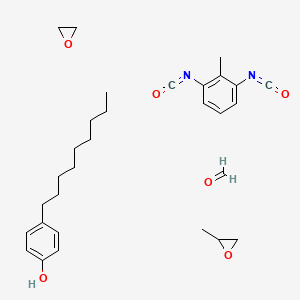
![4,4'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14436011.png)
